![molecular formula C14H23O4P B079069 Octyl phenyl hydrogen phosphate CAS No. 10581-14-3](/img/structure/B79069.png)
Octyl phenyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl phenyl hydrogen phosphate (OPHP) is a chemical compound that belongs to the class of organophosphates. It is widely used in various industrial applications, including as a surfactant, emulsifier, and plasticizer. OPHP has also gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Octyl phenyl hydrogen phosphate is based on its ability to interact with biological membranes and alter their properties. Octyl phenyl hydrogen phosphate can penetrate cell membranes and interact with various proteins and enzymes, leading to changes in their function. This property of Octyl phenyl hydrogen phosphate makes it an attractive candidate for various biological applications, including drug delivery and biosensors.
Biochemical and Physiological Effects:
Octyl phenyl hydrogen phosphate has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that Octyl phenyl hydrogen phosphate can induce oxidative stress and alter the expression of various genes in cells. Octyl phenyl hydrogen phosphate has also been shown to have neurotoxic effects, leading to changes in behavior and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Octyl phenyl hydrogen phosphate has several advantages for lab experiments, including its ability to penetrate cell membranes and interact with biological molecules. However, Octyl phenyl hydrogen phosphate also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of Octyl phenyl hydrogen phosphate. One area of research is in the development of new applications for Octyl phenyl hydrogen phosphate in the field of nanotechnology, including the synthesis of new types of nanoparticles. Another area of research is in the development of new biological applications for Octyl phenyl hydrogen phosphate, including the use of Octyl phenyl hydrogen phosphate as a cell-penetrating agent for targeted drug delivery. Additionally, further studies are needed to understand the potential toxicity of Octyl phenyl hydrogen phosphate and to develop safer alternatives for industrial and scientific applications.
Conclusion:
In conclusion, Octyl phenyl hydrogen phosphate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis of Octyl phenyl hydrogen phosphate is a relatively straightforward process, and it has been used in various industrial applications as a surfactant, emulsifier, and plasticizer. Octyl phenyl hydrogen phosphate has also been used in various biological applications, including as a cell-penetrating agent for drug delivery and as a surface modifier for biosensors. However, further research is needed to understand the potential toxicity of Octyl phenyl hydrogen phosphate and to develop safer alternatives for industrial and scientific applications.
Synthesemethoden
The synthesis of Octyl phenyl hydrogen phosphate involves the reaction of phenol with octyl alcohol and phosphorus oxychloride. The reaction yields Octyl phenyl hydrogen phosphate, which is then purified and isolated using various techniques, including distillation, extraction, and chromatography. The synthesis of Octyl phenyl hydrogen phosphate is a relatively straightforward process and can be performed on a large scale to meet industrial demands.
Wissenschaftliche Forschungsanwendungen
Octyl phenyl hydrogen phosphate has gained significant attention in scientific research due to its unique properties and potential applications in various fields. One of the primary areas of research is in the field of nanotechnology, where Octyl phenyl hydrogen phosphate is used as a surfactant and stabilizer for the synthesis of nanoparticles. Octyl phenyl hydrogen phosphate has also been used in various biological applications, including as a cell-penetrating agent for drug delivery and as a surface modifier for biosensors.
Eigenschaften
CAS-Nummer |
10581-14-3 |
---|---|
Produktname |
Octyl phenyl hydrogen phosphate |
Molekularformel |
C14H23O4P |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
octyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C14H23O4P/c1-2-3-4-5-6-10-13-17-19(15,16)18-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
SDWUQIDETLBAIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OC1=CC=CC=C1 |
Andere CAS-Nummern |
10581-14-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.